Bgg-spermidine

CAS No.: 74141-51-8

Cat. No.: VC1643747

Molecular Formula: C17H33N5O6

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74141-51-8 |

|---|---|

| Molecular Formula | C17H33N5O6 |

| Molecular Weight | 403.5 g/mol |

| IUPAC Name | (2S)-2-amino-5-[4-[3-[[(4S)-4-amino-4-carboxybutanoyl]amino]propylamino]butylamino]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C17H33N5O6/c18-12(16(25)26)4-6-14(23)21-10-2-1-8-20-9-3-11-22-15(24)7-5-13(19)17(27)28/h12-13,20H,1-11,18-19H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28)/t12-,13-/m0/s1 |

| Standard InChI Key | LGLAHYJMPHRFKU-STQMWFEESA-N |

| Isomeric SMILES | C(CCNC(=O)CC[C@@H](C(=O)O)N)CNCCCNC(=O)CC[C@@H](C(=O)O)N |

| SMILES | C(CCNC(=O)CCC(C(=O)O)N)CNCCCNC(=O)CCC(C(=O)O)N |

| Canonical SMILES | C(CCNC(=O)CCC(C(=O)O)N)CNCCCNC(=O)CCC(C(=O)O)N |

Introduction

Chemical Structure and Properties

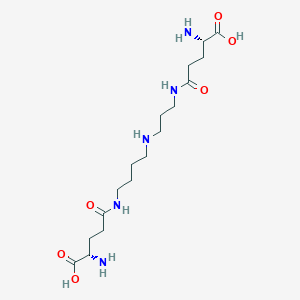

N(1),N(8)-bis(gamma-glutamyl)spermidine (Bgg-spermidine) is a modified form of spermidine where gamma-glutamyl groups are attached to both the N1 and N8 positions of the spermidine molecule. This creates a unique chemical entity with distinctive properties.

Chemical Identity

Bgg-spermidine has the molecular formula C17H33N5O6 and a molecular weight of 403.5 g/mol . It is characterized by its specific arrangement of functional groups, creating a structure capable of forming cross-links between proteins.

Synonyms and Identifiers

The compound is known by several chemical names and identifiers, which are summarized in Table 1.

Table 1: Identifiers and Synonyms of Bgg-spermidine

| Parameter | Value |

|---|---|

| PubChem CID | 126455 |

| CAS Number | 74141-51-8 |

| Molecular Formula | C17H33N5O6 |

| Synonyms | - Bgg-spermidine - N(1),N(8)-Bis(gamma-glutamyl)spermidine - (2S)-2-amino-5-[4-[3-[[(4S)-4-amino-4-carboxybutanoyl]amino]propylamino]butylamino]-5-oxopentanoic acid - L-Glutamine, N-(3-((4-((4-amino-4-carboxy-1-oxobutyl)amino)butyl)amino)propyl)-, (S)- |

| Nikkaji Number | J624.988D |

The existence of multiple synonyms in the scientific literature reflects the compound's significance across different research domains .

Biological Function and Significance

Bgg-spermidine plays critical roles in cellular processes, particularly in structural integrity and protein cross-linking.

Protein Cross-linking

One of the most significant functions of Bgg-spermidine is its role in protein cross-linking. Research has demonstrated that this compound forms covalent bonds between proteins, creating stable networks that contribute to cellular structure and resilience.

N(1),N(8)-bis(gamma-glutamyl)spermidine is formed through the action of transglutaminase enzymes, which catalyze the transfer of gamma-glutamyl groups from glutamine residues in proteins to the primary amine groups in spermidine . This creates protein-polyamine cross-links that are resistant to proteolytic degradation.

Role in Epidermal Differentiation

Bgg-spermidine has been identified in human epidermal tissues, particularly in the stratum corneum, where it contributes to the formation of the cornified cell envelope. This structure is essential for the barrier function of the skin.

Research by Furuichi et al. demonstrated that human foreskin keratinocytes develop polymerized envelopes as they differentiate, which are rich in epsilon-(gamma-glutamyl)lysine and N(1),N(8)-bis(gamma-glutamyl)spermidine cross-links . These cross-links contribute significantly to the mechanical and chemical resistance of the epidermal barrier.

Metabolic Pathways and Regulation

The formation and degradation of Bgg-spermidine involve complex enzymatic processes that are tightly regulated in cellular systems.

Biosynthesis

The biosynthesis of Bgg-spermidine occurs through a series of enzymatic reactions. Initially, spermidine is modified by the attachment of a gamma-glutamyl group at the N1 position to form N(1)-(gamma-glutamyl)spermidine. Subsequently, another gamma-glutamyl group is attached at the N8 position to form the bis-derivative.

The primary enzyme involved in this process is tissue transglutaminase (TG2), which catalyzes the transfer of gamma-glutamyl groups from glutamine residues in proteins to the primary amine groups in spermidine .

Regulation by FAD-dependent Polyamine Oxidase

An interesting regulatory mechanism involves the FAD-dependent polyamine oxidase (FAD-PAO), which selectively oxidizes N(1)-(gamma-glutamyl)spermidine. This oxidation represents a key control point in the formation of the bis(gamma-glutamyl)spermidine cross-links.

Research has shown that FAD-PAO can modulate the relative levels of N(1)-(gamma-glutamyl)spermidine and N(8)-(gamma-glutamyl)spermidine, thereby influencing the formation of the bis-derivative and subsequently affecting protein cross-linking . This enzymatic regulation appears to be essential for achieving the proper biochemical conditions necessary for normal tissue development, particularly in the epidermal stratum corneum.

Pathophysiological Implications

Bgg-spermidine has been implicated in various pathological conditions, highlighting its importance in maintaining normal tissue function.

Role in Psoriasis

Research has shown that N(1),N(8)-bis(gamma-glutamyl)spermidine levels are significantly altered in psoriatic skin. Studies have found higher than normal amounts of this compound in cell envelopes from afflicted areas (scales) of psoriatic patients .

These findings suggest that individuals with psoriasis exhibit abnormal cell-envelope-protein cross-linking, which may contribute to the pathophysiology of this chronic, recurrent skin disease. The altered cross-linking pattern may affect the physical properties of the epidermal barrier, contributing to the characteristic features of psoriatic lesions.

Involvement in Lens Opacification

N(1),N(8)-bis(gamma-glutamyl)spermidine cross-links have been associated with lens crystallin polymerization, which can lead to lens opacification and cataract formation. Research has demonstrated that increased formation of these cross-links correlates with reduced lens transparency.

In experimental models, the transparency of cultured lenses decreased from 40% to 10% when N(1),N(8)-bis(gamma-glutamyl)spermidine cross-links increased from 65.7 ± 8.4 to 125.4 ± 14.9 pmol/mg protein . Interestingly, increasing spermidine concentration in the culture medium significantly reduced the formation of these cross-links and preserved lens transparency.

Research Findings and Experimental Evidence

Several key studies have provided insights into the formation, regulation, and significance of Bgg-spermidine in biological systems.

Cross-link Formation in Epithelial Tissues

Experimental evidence has demonstrated that N(1),N(8)-bis(gamma-glutamyl)spermidine forms in differentiating epithelial cells, particularly during the formation of the cornified cell envelope. This structure provides mechanical strength and chemical resistance to the outermost layer of the epidermis.

Studies have shown that this cross-linking process is developmentally regulated and increases during terminal differentiation of keratinocytes . The cross-links formed by Bgg-spermidine contribute significantly to the insolubility and resistance of the cornified envelope to chemical and mechanical stress.

Modulation by Exogenous Spermidine

Research has demonstrated that exogenous spermidine can modulate the formation of N(1),N(8)-bis(gamma-glutamyl)spermidine cross-links. In lens culture experiments, the addition of 100 mM spermidine resulted in increased levels of protein-bound N(8)-mono(gamma-glutamyl)spermidine (from 37.8 ± 2.5 to 87.7 ± 5.7 pmol/mg protein) while N(1)-mono(gamma-glutamyl)spermidine decreased (from 28.7 ± 1.5 to 15.3 ± 0.7 pmol/mg protein) .

This modulation significantly reduced N(1),N(8)-bis(gamma-glutamyl)spermidine cross-link formation and preserved lens transparency at approximately 80% compared to 10% in control conditions. These findings suggest potential therapeutic applications for spermidine in conditions involving excessive protein cross-linking.

Effect of FAD-PAO Inhibition

Studies investigating the role of FAD-dependent polyamine oxidase have revealed its importance in regulating the formation of N(1),N(8)-bis(gamma-glutamyl)spermidine. Inhibition of FAD-PAO by MDL 72527 led to accumulation of N(1)-mono(gamma-glutamyl)spermidine (from 25.5 ± 4.5 to 65.3 ± 6.8 pmol/mg protein at 72 hours of incubation), while N(8)-mono(gamma-glutamyl)spermidine levels remained unaffected .

This selective effect on the N(1)-derivative suggests that FAD-PAO specifically degrades this precursor, thereby regulating the availability of substrates for bis-derivative formation. This regulatory mechanism appears to be critical for maintaining appropriate levels of protein cross-linking in various tissues.

Analytical Methods and Detection

Various analytical methods have been developed to detect and quantify Bgg-spermidine in biological samples.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to separate and identify Bgg-spermidine from biological matrices. These techniques allow for precise quantification of the compound in complex mixtures.

Spectroscopic Techniques

Nuclear magnetic resonance (NMR) spectroscopy has been used to characterize the structure of Bgg-spermidine and its derivatives. This technique provides valuable information about the molecular arrangement and chemical environment of different functional groups within the molecule.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume